N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine 3'CE-phosphoramidite

RNA Synthesis Oligonucleotide Therapeutics Phosphoramidite Chemistry

Standard adenosine monomers lacking 3'-O-methyl modification produce oligonucleotides with poor nuclease resistance (serum t½ <6 h). This fully protected phosphoramidite provides three orthogonal protecting groups enabling >99% coupling efficiency and >4-fold longer serum stability (>24 h). • >99% coupling efficiency maximizes full-length product yield • N6-benzoyl protection reduces depurination by ~80% during DMT deprotection • 3'-O-methyl confers >4-fold nuclease resistance vs. unmodified RNA Supplied at ≥98% purity (HPLC). Compatible with standard automated synthesis.

Molecular Formula C48H54N7O8P
Molecular Weight 888.0 g/mol
Cat. No. B12105246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-5'-O-DMT-3'-O-methyladenosine 3'CE-phosphoramidite
Molecular FormulaC48H54N7O8P
Molecular Weight888.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC
InChIInChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-43-42(59-7)40(62-47(43)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)
InChIKeyFVQVZAFXDJSVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Benzoyl-3'-O-methyladenosine Phosphoramidite Overview


N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine 3'CE-phosphoramidite (CAS 179479-02-8) is a fully protected adenosine phosphoramidite monomer engineered for the solid-phase synthesis of 2'-O-methyl RNA oligonucleotides. This compound incorporates three critical protective elements: a 5'-O-dimethoxytrityl (DMT) group for controlled chain elongation, an N6-benzoyl group to protect the exocyclic amine of adenine from undesired side reactions during synthesis, and a 3'-O-methyl modification that confers nuclease resistance and enhanced duplex stability to the final oligonucleotide product [1]. The 3'-CE (cyanoethyl) phosphoramidite moiety at the 3'-position facilitates efficient coupling during automated oligonucleotide synthesis using standard β-cyanoethyl chemistry . The compound is routinely supplied with a purity exceeding 95% as determined by HPLC, with 31P NMR purity typically greater than 99.5% for the phosphoramidite moiety [1]. This monomer serves as a critical building block for antisense oligonucleotides, siRNAs, aptamers, and other therapeutic-grade modified RNA molecules that demand high coupling efficiency, exceptional nuclease resistance, and precise control over oligonucleotide sequence and length .

N6-Benzoyl-3'-O-methyladenosine Phosphoramidite: Risks of Unprotected Alternatives


Attempts to substitute this fully protected 3'-O-methyladenosine phosphoramidite with unprotected adenosine analogs or alternative protecting group strategies invariably lead to compromised oligonucleotide quality and diminished synthetic yields. The N6-benzoyl group is specifically required to prevent exocyclic amine participation in phosphoramidite coupling reactions and to suppress acid-catalyzed depurination during repetitive DMT deprotection cycles [1]. The 3'-O-methyl modification is essential for conferring nuclease resistance to the final oligonucleotide, a property that 2'-OH (unmodified RNA) monomers lack, leading to rapid degradation in biological systems . Furthermore, the 3'-O-methyl group enhances the thermal stability of RNA duplexes compared to unmodified RNA, an advantage not realized with 2'-O-methyl or 2'-fluoro modifications . While alternative phosphoramidites such as 2'-O-methyladenosine or 2'-O-TBDMS-adenosine can be used to synthesize modified RNA, they require distinct coupling conditions, exhibit different coupling kinetics, and may not achieve the same level of nuclease resistance or duplex stability as the 3'-O-methyl counterpart [2]. The quantitative evidence presented in the following section directly addresses these points of differentiation, enabling informed procurement decisions.

N6-Benzoyl-3'-O-methyladenosine Phosphoramidite: Quantitative Comparison for Procurement


Enhanced Coupling Efficiency in Reverse-Direction RNA Synthesis

In a reverse-direction (5'→3') solid-phase RNA synthesis methodology, 3'-O-methyladenosine 3'-CE-phosphoramidites (such as Rev-A-n-bz, the N6-benzoyl-5'-O-DMT-3'-O-methyladenosine derivative) consistently achieve per-step coupling efficiencies exceeding 99% [1]. This performance surpasses the typical coupling efficiency range of 98-99.5% reported for standard 2'-O-TBDMS-protected RNA phosphoramidites in conventional 3'→5' synthesis [2]. The enhanced coupling efficiency directly translates to significantly higher yields of full-length 20- to 21-mer oligonucleotides and long-chain RNAs, a critical factor in the cost-effective production of therapeutic-grade RNA [1].

RNA Synthesis Oligonucleotide Therapeutics Phosphoramidite Chemistry

Faster Activation Kinetics in Automated Synthesis

The activation kinetics of 3'-O-methyladenosine phosphoramidites are substantially faster than those of conformationally constrained cEt (constrained ethyl) LNA analogs. Studies using in-line mid-IR and rapid NMR spectroscopy demonstrate that cEt phosphoramidites require a 2-fold excess of activator to achieve complete activation compared to deoxyribonucleoside phosphoramidites, yet their observed activation rate is over 10-fold slower [1]. In contrast, 3'-O-methyladenosine phosphoramidites, which lack the constrained bicyclic skeleton, activate efficiently under standard coupling conditions, enabling shorter cycle times and higher throughput in automated synthesis platforms .

Phosphoramidite Activation Oligonucleotide Manufacturing Process Optimization

Enhanced Nuclease Stability in Oligonucleotides

Oligonucleotides synthesized using 3'-O-methyladenosine monomers exhibit substantially greater resistance to nuclease degradation compared to unmodified RNA oligonucleotides. The 2'-O-methyl modification (structurally analogous to the 3'-O-methyl group in the target compound) confers considerable nuclease resistance, with studies demonstrating that 2'-O-methyl oligonucleotides remain stable under conditions that rapidly degrade native RNA . In direct comparative studies, uniformly 2'-O-methyl modified oligonucleotides demonstrate a half-life exceeding 24 hours in serum-containing media, whereas unmodified RNA oligonucleotides are completely degraded within 4-6 hours [1]. This stability advantage is critical for in vivo applications where oligonucleotide integrity must be maintained for therapeutic efficacy.

Antisense Oligonucleotides siRNA Stability RNA Therapeutics

Improved Duplex Thermal Stability vs. 2'-O-Methyl RNA

The 3'-O-methyl modification in adenosine monomers enhances the thermal stability of RNA:RNA duplexes compared to 2'-O-methyl RNA modifications. In controlled thermal denaturation studies, RNA duplexes containing 3'-O-methyladenosine residues exhibit a melting temperature (Tm) increase of approximately 1-2°C per modified nucleotide relative to unmodified RNA duplexes, and a similar advantage over 2'-O-methyl RNA in certain sequence contexts [1]. The 2'-O-methyl RNA modification, while also stabilizing, typically yields a Tm increase of ~0.5-1°C per modification, making the 3'-O-methyl variant preferable for applications requiring maximum duplex stability, such as short antisense oligonucleotides or aptamers targeting structured RNA regions [1].

RNA Duplex Stability Tm Analysis Antisense Design

Reduced Depurination for Consistent Synthesis

The N6-benzoyl protection in this monomer is specifically selected to minimize acid-catalyzed depurination during iterative DMT deprotection cycles, a critical failure point in oligonucleotide synthesis. Unprotected adenosine monomers or those with less robust N6-protecting groups (e.g., phenoxyacetyl) exhibit significantly higher rates of glycosidic bond cleavage, leading to truncated sequences and reduced yields [1]. The N6-benzoyl group reduces depurination by approximately 80% compared to unprotected adenosine under standard detritylation conditions (3% dichloroacetic acid in dichloromethane) [1]. Furthermore, the target compound is routinely supplied with an HPLC purity exceeding 95% and a 31P NMR purity exceeding 99.5%, ensuring minimal batch-to-batch variability and predictable coupling performance [2].

Oligonucleotide Quality Control Depurination Prevention Phosphoramidite Purity

Standard Synthesis Platform Compatibility

This phosphoramidite is fully compatible with standard automated DNA/RNA synthesizers (e.g., Applied Biosystems, GE ÄKTA, OligoPilot) using conventional β-cyanoethyl phosphoramidite chemistry and tetrazole activation . In contrast, conformationally constrained phosphoramidites such as cEt monomers require modified coupling protocols with reduced amidite-to-activator ratios and extended coupling times to achieve acceptable yields, often necessitating dedicated synthesizer programs and extensive process revalidation [1]. The ability to use standard synthesis protocols without modification reduces the time and cost associated with method development and tech transfer, a significant advantage for both research and GMP manufacturing environments .

Automated Oligonucleotide Synthesis Process Transfer GMP Manufacturing

N6-Benzoyl-3'-O-methyladenosine Phosphoramidite: Application Scenarios


Nuclease-Resistant ASOs for In Vivo Studies

Procurement of this phosphoramidite is indicated when synthesizing antisense oligonucleotides (ASOs) intended for in vivo administration, where nuclease resistance is paramount. Oligonucleotides synthesized with 3'-O-methyladenosine monomers exhibit >4-fold longer half-life in serum (>24 hours vs. <6 hours for unmodified RNA) [1], enabling sustained target knockdown with fewer doses. This stability advantage directly translates to reduced animal usage and lower compound consumption in preclinical studies, providing a favorable cost-benefit ratio for drug discovery programs. The high coupling efficiency (>99%) [2] ensures that full-length ASOs are obtained in high yield, minimizing purification losses and further reducing the cost per active dose.

Serum-Stable siRNA Duplex Production

For siRNA therapeutics or research tools requiring extended circulation half-life and potent gene silencing, the 3'-O-methyladenosine monomer offers a critical advantage. siRNA duplexes containing 3'-O-methyl modifications demonstrate improved in vitro potency and stability compared to unmodified siRNA [1]. The combination of high coupling efficiency [2] and superior nuclease resistance [1] makes this monomer a cost-effective choice for large-scale siRNA synthesis, particularly when GMP production is anticipated. The ability to use standard synthesis protocols facilitates seamless scale-up from milligram to gram quantities, a key consideration for industrial procurement.

2'-O-Methyl RNA for Structural Biology and Aptamers

The 3'-O-methyladenosine monomer is essential for generating 2'-O-methyl RNA oligonucleotides used in NMR spectroscopy, X-ray crystallography, and RNA aptamer selection. The 3'-O-methyl group enhances the thermal stability of RNA:RNA duplexes by +1-2°C per modification [3], a critical parameter for maintaining stable folded structures during biophysical characterization. The high monomer purity (>95% HPLC, >99.5% 31P NMR) [2] ensures reproducible synthesis of homogeneous oligonucleotides, reducing the need for extensive HPLC purification and minimizing batch-to-batch variability—a key procurement criterion for academic core facilities and contract research organizations.

Robust GMP Oligonucleotide Manufacturing

In GMP environments, process robustness and regulatory compliance are paramount. This phosphoramidite's compatibility with standard automated synthesis platforms and its reduced depurination rate (~80% reduction with N6-benzoyl protection) [4] minimize the risk of synthesis failures and batch rejections. The consistent coupling efficiency (>99%) [2] and high purity specifications [2] support predictable yield outcomes and simplify process validation. Procurement of this monomer from qualified suppliers ensures a reliable supply chain for clinical trial material production, where batch consistency and regulatory documentation are non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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